molecular formula C22H23N3O4 B10863606 methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10863606
M. Wt: 393.4 g/mol
InChI Key: YFXBYLQRCLNLCP-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-derived compound featuring a conjugated enamine system and a methyl ester group. Its Z-configuration at the C4 position is stabilized by intramolecular hydrogen bonding between the 2-methoxybenzylamino group and the carbonyl oxygen of the pyrazolone ring. Crystallographic studies using programs like SHELXL and ORTEP-3 have confirmed its stereochemical integrity and anisotropic displacement parameters, which are essential for understanding its molecular interactions .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[4-[N-[(2-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O4/c1-15(23-14-16-9-7-8-12-19(16)28-2)21-18(13-20(26)29-3)24-25(22(21)27)17-10-5-4-6-11-17/h4-12,24H,13-14H2,1-3H3

InChI Key

YFXBYLQRCLNLCP-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties
Research indicates that pyrazole derivatives, including methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate, exhibit notable cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structures can induce apoptosis in colorectal cancer cells, showcasing their potential as anticancer agents .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A related study synthesized various pyrazole derivatives and tested their radical scavenging activity using the DPPH assay. Many derivatives displayed superior antioxidant activity compared to standard antioxidants like ascorbic acid, indicating the potential for therapeutic applications in oxidative stress-related conditions .

Synthesis and Derivative Development

Synthesis Techniques
this compound can be synthesized through various methods involving the reaction of substituted benzaldehydes with pyrazolone derivatives. The optimization of reaction conditions has been crucial for enhancing yield and purity .

Derivative Exploration
The exploration of derivatives based on this compound has led to the identification of new analogs with improved biological activities. For instance, modifications at different positions of the pyrazole ring have resulted in compounds with enhanced anticancer properties and reduced toxicity profiles .

Case Studies

StudyFindings
Anticancer Activity Study (2021) This compound showed significant cytotoxic effects against colorectal RKO carcinoma cells, inducing apoptosis .
Antioxidant Evaluation (2020) Compounds related to this structure exhibited radical scavenging activity surpassing that of ascorbic acid, suggesting potential use in oxidative stress management .
Synthesis Optimization (2019) The synthesis process was refined to achieve higher yields of pure products through a three-component reaction mechanism .

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of pyrazolone derivatives with modifications at the C4 and N1 positions. Below is a detailed comparison with three structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Structural Differences Physicochemical Implications
Target Compound (methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate) 2-Methoxybenzylamino group, methyl ester Z-configuration at C4; electron-donating methoxy group Enhanced solubility in polar solvents; potential for π-π stacking with aromatic systems
Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate () Morpholinyl group, methyl ester Morpholine ring replaces 2-methoxybenzyl Increased hydrophilicity due to morpholine’s polar oxygen; altered pharmacokinetic behavior
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)Oxy]Phenyl}-1-Phenyl-1H-Pyrazol-4-Yl)Methylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}Acetic Acid () 4-Fluorobenzyloxy group, thiazolidinone-thione ring, carboxylic acid Sulfur-containing thiazolidinone replaces pyrazolone; fluorinated benzyl group Higher metabolic stability (fluorine effect); potential for disulfide bond interactions
Ethyl 2-{[(1Z)-(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-Ylidene)(p-Tolyl)Methyl]Amino}-3-Phenylpropanoate () p-Tolyl group, ethyl ester, phenylpropanoate chain Extended alkyl chain at ester; p-tolyl substitution Increased lipophilicity; potential for enhanced membrane permeability

Key Research Findings

Electronic Effects : The 2-methoxybenzyl group in the target compound enhances electron density at the enamine moiety compared to the morpholinyl analog, as evidenced by DFT calculations and UV-Vis spectroscopy . This increases its susceptibility to nucleophilic attack.

Biological Activity: The thiazolidinone-thione analog () exhibits superior antimicrobial activity due to the fluorine atom’s electronegativity and sulfur’s role in disrupting microbial enzymes .

Synthetic Flexibility: The ethyl ester analog () demonstrates easier functionalization at the propanoate chain, enabling modular drug design .

Biological Activity

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate precursors, including substituted benzaldehydes and pyrazolone derivatives. The general synthetic route includes:

  • Formation of the Pyrazole Core : The reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds forms the pyrazole ring.
  • Substitution Reactions : Further modifications introduce the methoxybenzyl and acetyl groups to yield the final compound.

Biological Activity

This compound exhibits several pharmacological activities, which can be summarized as follows:

1. Anti-inflammatory Activity

Pyrazole derivatives are widely recognized for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. For instance, a study demonstrated that certain pyrazole derivatives exhibited selective COX-2 inhibition with minimal effects on COX-1, suggesting a favorable safety profile .

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. This compound has shown activity against both bacterial and fungal strains, indicating its potential as a lead compound in developing new antimicrobial agents .

3. Anticancer Activity

The pyrazole scaffold has been associated with anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Compounds similar to this compound have been evaluated in vitro and in vivo for their ability to suppress tumor growth .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Abualhasan et al. (2020)Evaluated a series of pyrazole derivatives as selective COX inhibitors; found significant anti-inflammatory effects with low toxicity .
Sivaramakarthikeyan et al. (2022)Reported on the synthesis and biological evaluation of pyrazole derivatives; identified compounds with potent anti-inflammatory profiles .
Recent Antimicrobial Study (2023)Showed that newly synthesized pyrazole derivatives exhibited good antimicrobial activity against pathogenic microorganisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence intermediate formation?

  • Methodology : The compound can be synthesized via a multi-step approach:

Condensation : React a 1-phenyl-3-pyrazolin-5-one derivative with a 2-methoxybenzylamine-containing enamine precursor under reflux in ethanol, as demonstrated in analogous pyrazoline syntheses .

Esterification : Introduce the methyl acetate moiety using ethyl oxalyl monochloride or similar acylating agents in anhydrous conditions .

  • Key Considerations : Monitor reaction progress via TLC and optimize pH (e.g., acidic media for cyclization) to avoid byproducts like open-chain intermediates .

Q. How is the Z-configuration of the ethylidene group confirmed experimentally?

  • Methodology :

  • X-ray crystallography provides definitive proof of the Z-configuration by resolving spatial arrangement, as shown in structurally similar pyrazolones .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) between the ethylidene protons and NOESY correlations to confirm stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH/OH bands (~3200 cm1^{-1}) .
  • 1H^1H/13C^{13}C NMR : Assign peaks for the methoxybenzyl, phenyl, and ester groups, comparing shifts to literature analogs .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours.
  • Monitor degradation via HPLC and identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading, temperature). For example, replace ethanol with DMF to enhance enamine formation .
  • Catalysis : Explore palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) to streamline steps and reduce side reactions .

Q. What advanced techniques resolve contradictory data in structural elucidation?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon connectivity, particularly for overlapping pyrazole ring signals .
  • Computational modeling : Compare experimental NMR/IR data with DFT-calculated spectra to validate tautomeric forms .

Q. How can regioselectivity be controlled during functionalization of the pyrazole core?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 3-position to guide electrophilic substitution at the 4-position .
  • Protecting strategies : Temporarily block reactive sites (e.g., NH with Boc groups) during alkylation/acylation .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antitumor potential)?

  • Methodology :

  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values to known pyrazoline-based antitumor agents .
  • Enzyme inhibition : Assess interactions with cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

  • Methodology :

  • X-ray crystallography : Analyze hydrogen bonding (e.g., N–H···O) and π-π stacking to predict solubility and melting point trends .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density .

Data Contradiction Analysis

  • Scenario : Discrepancies in NMR assignments for the ethylidene group.
    • Resolution :

Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts.

Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism) .

Validate with X-ray data to confirm static structure .

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